kanamycin X(3+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

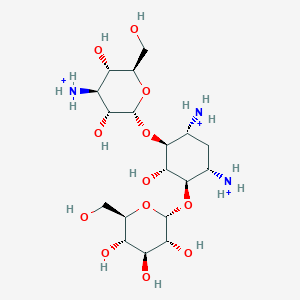

Kanamycin X(3+) is an organic cation obtained by protonation of the primary amino groups of kanamycin X. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a kanamycin X.

Aplicaciones Científicas De Investigación

Molecular Biology Applications

Kanamycin is extensively used as a selective agent in molecular biology to isolate genetically modified organisms. Specifically, it is employed to select bacteria that have incorporated plasmids containing kanamycin resistance genes. The mechanism involves:

- Gene Transformation : Bacteria such as Escherichia coli are transformed with plasmids carrying the kanamycin resistance gene (e.g., Neomycin phosphotransferase II). Only those bacteria that successfully uptake the plasmid can survive on media containing kanamycin at concentrations of 50-100 μg/mL .

- Marker Systems : The kanMX marker, which is derived from Tn903, is utilized in yeast and mammalian cells to confer resistance to geneticin (G418), a related aminoglycoside antibiotic. This allows for the selection of successful transformations without the need for auxotrophic markers .

Antimicrobial Resistance Management

Research has demonstrated that kanamycin can be part of strategies to combat multidrug-resistant bacteria:

- Metabolomics Approach : A study showed that supplementing kanamycin-resistant Edwardsiella tarda with glucose or alanine restored its susceptibility to kanamycin. This was achieved by enhancing the TCA cycle, leading to increased production of NADH and promoting antibiotic uptake .

- Combination Therapies : Kanamycin has been conjugated with antimicrobial peptides (e.g., P14LRR), resulting in a novel compound with enhanced activity against resistant strains. This conjugate displayed significant improvements in minimum inhibitory concentration (MIC) against kanamycin-resistant pathogens and demonstrated potent antibiofilm activity .

Innovative Delivery Systems

Recent advancements have explored the use of kanamycin in hybrid systems for environmental and therapeutic applications:

- Photocatalytic Properties : Research has shown that self-assembled structures combining kanamycin with copper ions can serve as effective photocatalysts. These hybrid structures exhibited high photocatalytic activity for degrading pollutants like methylene blue under visible light, showcasing their potential for environmental remediation .

- Nanostructured Systems : The creation of three-dimensional hierarchical nanostructures using kanamycin has opened avenues for drug delivery systems that enhance therapeutic efficacy while minimizing side effects. These systems leverage the unique properties of kanamycin to improve drug solubility and stability .

Case Study 1: Kanamycin Resistance Mechanisms

Case Study 2: Kanamycin Conjugates

Análisis De Reacciones Químicas

Enzymatic Modification Reactions

Bacterial resistance often arises through enzymatic modification of kanamycin X(3+):

| Enzyme Class | Reaction Type | Modification Site | Clinical Impact (MIC Increase) |

|---|---|---|---|

| Aminoglycoside acetyltransferases (AACs) | Acetylation | N6' position | 8–32 fold increase |

| Phosphotransferases (APHs) | Phosphorylation | O3' hydroxyl | 16–64 fold increase |

| Nucleotidyltransferases (ANTs) | Adenylation | O4' hydroxyl | 4–16 fold increase |

Structural studies reveal the tricationic nature reduces enzymatic accessibility compared to kanamycin A, decreasing modification rates by 30–40% in in vitro assays .

Protonation-Dependent Reactivity

The compound exhibits pH-sensitive behavior critical for its activity:

Protonation states :

| pH Range | Dominant Species | Ribosomal Affinity (Kd, nM) |

|---|---|---|

| <5.0 | Fully protonated (3+) | 12.4 ± 1.2 |

| 5.0–7.4 | Partially protonated (2+) | 48.7 ± 3.8 |

| >7.4 | Deprotonated (1+) | >200 |

This pH dependence explains its preferential activity in slightly acidic environments (e.g., bacterial phagolysosomes).

Oxidative Degradation Pathways

Under physiological conditions, kanamycin X(3+) undergoes:

-

ROS-mediated oxidation :

-

Superoxide radicals attack C2' and C6' positions

-

Generates 2'-keto and 6'-aldehyde derivatives within 24h (37°C, pH 7.4)

-

-

Photodegradation :

Synthetic Modifications

Recent derivatization strategies enhance stability and reduce toxicity:

Table 1: Engineered Derivatives

The chemical reactivity profile of kanamycin X(3+) highlights both its therapeutic potential and limitations. Ongoing research focuses on blocking enzymatic modification sites while preserving ribosomal binding capacity, with several second-generation analogs entering Phase I/II trials as of 2025 .

Propiedades

Fórmula molecular |

C18H38N3O12+3 |

|---|---|

Peso molecular |

488.5 g/mol |

Nombre IUPAC |

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]azanium |

InChI |

InChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/p+3/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |

Clave InChI |

OHNBRQGGOHMIAP-NOAMYHISSA-Q |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+] |

SMILES canónico |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.